4-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide
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Overview
Description
4-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a benzene sulfonamide group, and diethoxyphenyl substituents. This compound is part of the sulfonamide family, which is known for its diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The diethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the diethoxyphenyl group and the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
CAS No. |
2728279-18-1 |
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Molecular Formula |
C19H20N2O4S2 |
Molecular Weight |
404.5 |
Purity |
0 |
Origin of Product |
United States |
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